molecular formula C22H15ClN4O5 B4163049 5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B4163049
M. Wt: 450.8 g/mol
InChI Key: KLNFBRDDVBWRFP-UHFFFAOYSA-N
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Description

5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound that features a quinoline core structure substituted with various functional groups

Properties

IUPAC Name

5-chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O5/c23-15-8-14(22(28)21-12(15)4-3-7-25-21)20(26-19-5-1-2-6-24-19)13-9-17-18(32-11-31-17)10-16(13)27(29)30/h1-10,20,28H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNFBRDDVBWRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(C3=CC(=C4C=CC=NC4=C3O)Cl)NC5=CC=CC=N5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-benzodioxole derivative, which is synthesized from catechol and disubstituted halomethanes . The nitro group is then introduced via nitration reactions. The quinoline core is synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the 1,3-benzodioxole derivative with the quinoline core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the quinoline core or the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted quinoline derivatives.

Scientific Research Applications

5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Reactant of Route 2
5-Chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

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